molecular formula C33H40N4O6 B157398 (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone CAS No. 133155-90-5

(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

Cat. No. B157398
CAS RN: 133155-90-5
M. Wt: 531.6 g/mol
InChI Key: LLOKIGWPNVSDGJ-AFBVCZJXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone, also known as TMC-95A, is a macrocyclic tripeptide that was first isolated from the fermentation broth of Streptomyces sp. TP-A0584 in 1995. It has been found to exhibit potent inhibitory activity against various serine proteases, including thrombin, trypsin, and factor Xa, making it a promising lead compound for the development of anticoagulant and antithrombotic agents.

Mechanism of Action

The mechanism of action of (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone is based on its ability to selectively inhibit the activity of serine proteases, which are key enzymes involved in the blood coagulation cascade. By blocking the activity of these enzymes, (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone prevents the formation of blood clots and reduces the risk of thrombosis. In addition, (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone has also been shown to inhibit the activity of other proteases, such as elastase and chymase, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone has been found to exhibit potent inhibitory activity against various serine proteases, including thrombin, trypsin, and factor Xa. This activity has been shown to be selective and reversible, with no significant effect on other proteases or enzymes. In addition, (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone has also been shown to possess anti-inflammatory and anti-tumor properties, which are believed to be mediated by its ability to inhibit the activity of elastase and chymase.

Advantages and Limitations for Lab Experiments

The main advantage of (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone as a research tool is its potent inhibitory activity against various serine proteases, which makes it a valuable tool for studying the blood coagulation cascade and other protease-mediated processes. However, its complex synthesis and high cost may limit its use in some research settings.

Future Directions

There are several potential future directions for the research and development of (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone and its analogs. One direction is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy as a therapeutic agent. Another direction is the exploration of its anti-inflammatory and anti-tumor properties, which may lead to the development of new drugs for the treatment of these diseases. Finally, the synthesis of new analogs of (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone with improved activity and selectivity may provide valuable tools for studying protease-mediated processes and for the development of new drugs.

Synthesis Methods

The synthesis of (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone is a complex process that involves multiple steps. The first step is the preparation of the key intermediate, (3S,6S,9S,12R)-3,6-dibenzyl-1,4,7-triazabicyclo[10.3.0]pentadeca-2,5,8,11-tetraene, which is obtained by the condensation of N-benzyl-1,2-diaminobenzene with 2,5-dimethoxytetrahydrofuran in the presence of a Lewis acid catalyst. This intermediate is then transformed into (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone through a series of coupling, oxidation, and deprotection reactions.

Scientific Research Applications

(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone has been extensively studied for its potential applications in the field of anticoagulation and thrombosis prevention. It has been found to exhibit potent inhibitory activity against various serine proteases, including thrombin, trypsin, and factor Xa, which are key enzymes involved in the blood coagulation cascade. In addition, (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone has also been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of these diseases.

properties

CAS RN

133155-90-5

Product Name

(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

Molecular Formula

C33H40N4O6

Molecular Weight

531.6 g/mol

IUPAC Name

(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

InChI

InChI=1S/C30H33N3O6/c34-25-16-21(17-26(35)27-18-39-27)28(36)31-22(14-19-8-3-1-4-9-19)29(37)32-23(15-20-10-5-2-6-11-20)30(38)33-13-7-12-24(25)33/h1-6,8-11,21-24,27H,7,12-18H2,(H,31,36)(H,32,37)/t21-,22-,23-,24+,27-/m0/s1

InChI Key

LLOKIGWPNVSDGJ-AFBVCZJXSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)[C@@H]5CO5

SMILES

C1CC2C(=O)CC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC(=O)C5CO5

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)C5CO5

synonyms

cyclo((S)-phenylalanyl-phenylalanyl-(R)-prolyl-2-amino-8-oxo-9,10-epoxydecanoyl)
trapoxin B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.